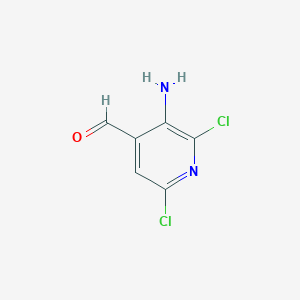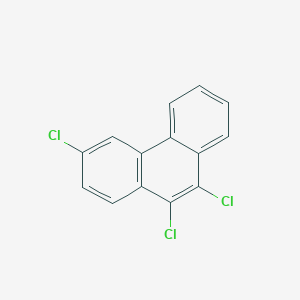
3,9,10-Trichlorophenanthrene
Vue d'ensemble
Description
3,9,10-Trichlorophenanthrene is a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) found in the urban environment . It is known to display dioxin-like toxicity and mutagenicity .
Molecular Structure Analysis
The molecular formula of 3,9,10-Trichlorophenanthrene is C14H7Cl3 . The average mass is 281.564 Da and the monoisotopic mass is 279.961334 Da .Physical And Chemical Properties Analysis
3,9,10-Trichlorophenanthrene has a density of 1.5±0.1 g/cm³, a boiling point of 422.2±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 65.0±3.0 kJ/mol, and the flash point is 297.7±18.8 °C . The compound has a molar refractivity of 76.6±0.3 cm³ .Applications De Recherche Scientifique
Electrochromic Systems and Redox Properties
Research has explored the electrochemical interconversion between various phenanthrene derivatives, contributing to the development of tricolor electrochromic systems. These systems exhibit color changes based on the redox properties of hexaarylethane derivatives, including phenanthrene analogs (Suzuki, Nishida, & Tsuji, 1998).
Laser-Jet Initiated Reactions and Molecular Modeling
Studies involving laser-jet initiated reactions on phenanthrene derivatives like 10,10-diphenyl-9-(10H)-phenanthrenone have provided insights into the mechanisms of decarbonylation and the formation of complex compounds. These studies include molecular modeling to understand the behavior of these compounds (Wilson, Romanova, Azadnia, Bauer, & Johnson, 1994).
Radical Decarboxylation in Organic Synthesis
The radical decarboxylation of phenanthrene derivatives has been used for converting carboxylic acids into hydrocarbons. This process involves the reduction of esters of phenanthrene derivatives under neutral conditions, demonstrating a method for hydrocarbon synthesis (Barton, Dowlatshahi, Motherwell, & Villemin, 1980).
Fluorescence Properties of Copolymers
Electrochemical copolymerization involving phenanthrene derivatives has been researched for developing materials with tunable fluorescence properties. These novel copolymers exhibit a range of beneficial properties including good electrochemical behavior and high electrical conductivity, with potential applications in advanced material science (Liu, Lu, Fan, Xu, Li, & Jiang, 2010).
Chlorination and Environmental Effects
Research on the chlorination of phenanthrene and its derivatives has helped in understanding the environmental effects on rates and products of chlorination. This includes studying the complexities involved in the product-determining stages of reactions involving carbonium ionic intermediates, contributing to the field of environmental chemistry (Mare, Singh, Johnson, Koenigsberger, Lomas, Olmo, & Sexton, 1969).
Molecular Structures and Substituent Effects
Detailed studies on the molecular structures of 9,10-dihydrophenanthrene derivatives, including the effects of substituents on bond lengths and molecular configurations, have been conducted. These studies offer valuable insights into the properties and behaviors of these compounds in various chemical contexts (Suzuki, Ono, Nishida, Takahashi, & Tsuji, 2000).
Atmospheric Oxidation Degradation
Investigations into the OH-initiated atmospheric oxidation degradation of chlorinated phenanthrene derivatives have provided important information on the environmental fate of these compounds. This includes identifying the main oxidation products and determining the atmospheric lifetime of these compounds, which is crucial for understanding their environmental impact (Dang, Shi, Zhang, Hu, & Wang, 2015).
Propriétés
IUPAC Name |
3,9,10-trichlorophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMIAMQUIBTXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C(=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9,10-Trichlorophenanthrene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



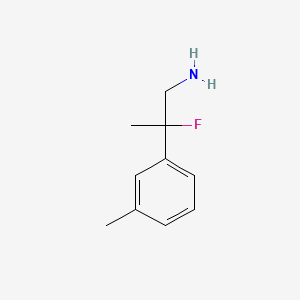
![4-[(Pyrrolidin-1-yl)methyl]oxan-4-ol](/img/structure/B1471275.png)
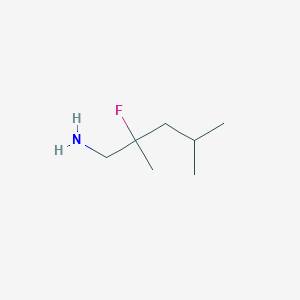
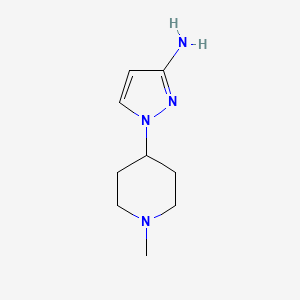
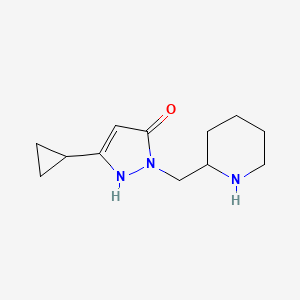
![1-[(Dimethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471282.png)
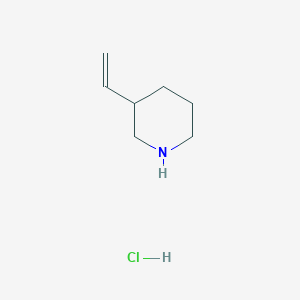
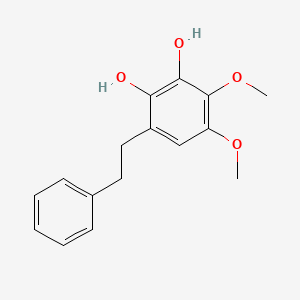
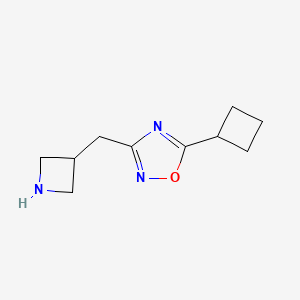
![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1471291.png)
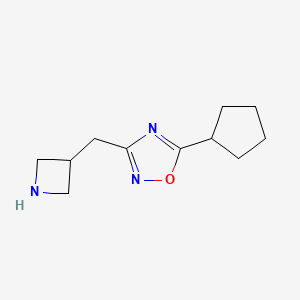
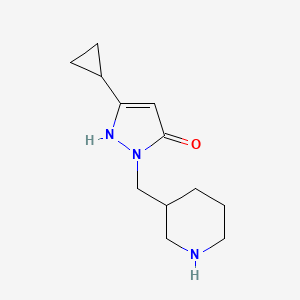
![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline](/img/structure/B1471296.png)
